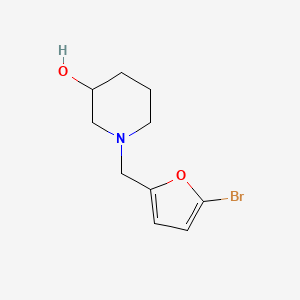

1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol were not found in the retrieved papers, piperidine derivatives in general are known to undergo a variety of intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Chemical Reactivity

The compound 1-((5-Bromofuran-2-yl)methyl)piperidin-3-ol is a versatile intermediate in the asymmetric synthesis of various piperidines, which are crucial in medicinal chemistry and organic synthesis. Research indicates the potential of this compound in the synthesis of enantiomerically pure 3-substituted piperidines from lactam via bromo derivatives. This process involves diastereoselective substitution, leading to the production of azido, amino, or benzyloxy products with high optical purity, demonstrating its utility in creating complex molecular architectures (L. Micouin et al., 1994).

Spiro[isobenzofuran-1(3H),4'-piperidines] Synthesis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] showcases another application, where the compound plays a role in creating potential central nervous system agents. This synthesis involves lithiation of bromobenzhydryl methyl ether, followed by addition of piperidone and acid-catalyzed cyclization, leading to compounds with marked inhibition of tetrabenazine-induced ptosis, indicating significant therapeutic potential (Victor J. Bauer et al., 1976).

Environmental Chemistry and Catalysis

In environmental chemistry, an eco-friendly synthesis method utilizing this compound in the creation of 3,5-dispirosubstituted piperidines via cyclo-condensation in aqueous media highlights its significance. This method employs iron(III) trifluoroacetate as a catalyst, showcasing a sustainable approach to synthesizing complex molecules with potential antibacterial activity, emphasizing the compound's role in green chemistry (T. Lohar et al., 2016).

Multicomponent Reaction Applications

The compound also finds application in multicomponent reactions for the synthesis of functionalized piperidines. Research demonstrates the use of 1,3-dicarbonyl compounds in the presence of catalytic amounts of bromodimethylsulfonium bromide, leading to highly functionalized piperidines, showcasing the compound's utility in complex organic syntheses (A. Khan et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound belongs to the class of piperidine derivatives . Piperidine is a common structural motif in many pharmaceuticals and natural products, suggesting that this compound might interact with biological targets in a similar manner.

Biochemical Pathways

The exact biochemical pathways this compound might affect are unknown. Piperidine derivatives are often involved in a wide range of biological processes, including neurotransmission, immune response, and enzymatic reactions .

Propiedades

IUPAC Name |

1-[(5-bromofuran-2-yl)methyl]piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c11-10-4-3-9(14-10)7-12-5-1-2-8(13)6-12/h3-4,8,13H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPEOUCOBMYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=C(O2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)

amine](/img/structure/B1527304.png)